1-(4-methoxyphenyl)-7,7-dimethyl-N-(3-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
1-(4-Methoxyphenyl)-7,7-dimethyl-N~3~-(3-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structural features, which include a methoxyphenyl group, a dimethyl group, and a quinolinecarboxamide core
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-7,7-dimethyl-N~3~-(3-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with dimethylamine to form an intermediate, which is then subjected to cyclization with 3-methylphenyl isocyanate under controlled conditions to yield the desired quinolinecarboxamide derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-7,7-dimethyl-N~3~-(3-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the quinoline ring to its corresponding dihydroquinoline derivative.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydroxide, resulting in the formation of hydroxyl derivatives
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: The compound’s ability to interact with biological targets makes it a valuable tool for studying molecular mechanisms and pathways involved in various diseases.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-7,7-dimethyl-N~3~-(3-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it can modulate receptor signaling pathways by acting as an agonist or antagonist, depending on its binding affinity and the receptor subtype involved .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-7,7-dimethyl-N~3~-(3-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities with the quinolinecarboxamide derivative but contains a triazole ring instead of a quinoline ring.
3,4-Dimethoxyphenethylamine: This compound is a phenethylamine derivative with methoxy groups on the phenyl ring, similar to the methoxyphenyl group in the quinolinecarboxamide.
The uniqueness of 1-(4-methoxyphenyl)-7,7-dimethyl-N~3~-(3-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide lies in its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C26H26N2O4 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-7,7-dimethyl-N-(3-methylphenyl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H26N2O4/c1-16-6-5-7-17(12-16)27-24(30)21-13-20-22(14-26(2,3)15-23(20)29)28(25(21)31)18-8-10-19(32-4)11-9-18/h5-13H,14-15H2,1-4H3,(H,27,30) |
InChI Key |
BLSVKORJDOOXEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(CC(CC3=O)(C)C)N(C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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